molecular formula C16H19N3O2S B11364603 2,4-dimethyl-N-(4-morpholin-4-ylphenyl)-1,3-thiazole-5-carboxamide

2,4-dimethyl-N-(4-morpholin-4-ylphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11364603
M. Wt: 317.4 g/mol
InChI Key: LZXMBGBSGSCWBB-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(4-morpholin-4-ylphenyl)-1,3-thiazole-5-carboxamide: is a complex organic compound with the following structural formula:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2 C19​H22​N2​O2​

It consists of a thiazole ring fused with a benzene ring, along with a morpholine substituent. The compound’s unique structure makes it interesting for various scientific applications.

Preparation Methods

Synthetic Routes:

While specific synthetic routes for this compound are not widely documented, it can be prepared through multistep organic synthesis. One possible approach involves the condensation of 2,4-dimethylbenzoyl chloride with 4-morpholinyl aniline, followed by cyclization to form the thiazole ring.

Reaction Conditions:

The reaction conditions may include appropriate solvents, catalysts, and temperature control. Detailed experimental procedures would be necessary for reproducibility.

Industrial Production:

Industrial-scale production methods are not well-established due to limited commercial demand. research laboratories may synthesize it for specific applications.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or other reactive sites.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

Common Reagents:

    Thionyl chloride: Used for acyl chloride formation.

    Ammonia or amine derivatives: For morpholine substitution.

    Hydride reagents: For reduction.

Major Products:

The major products depend on reaction conditions and substituents. Potential products include amides, alcohols, and substituted thiazoles.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).

    Chemical Biology: Study its interactions with biological macromolecules.

    Materials Science: Explore its use in organic electronics or sensors.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors, or proteins) and modulating cellular pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While direct analogs are scarce, compare it with related thiazole-based compounds. Similar compounds include 2,4-dimethylbenzamide and 2,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide .

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

2,4-dimethyl-N-(4-morpholin-4-ylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H19N3O2S/c1-11-15(22-12(2)17-11)16(20)18-13-3-5-14(6-4-13)19-7-9-21-10-8-19/h3-6H,7-10H2,1-2H3,(H,18,20)

InChI Key

LZXMBGBSGSCWBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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